Antibacterial agent 265

Quality Control Analytical Chemistry Process Development

Researchers and procurement managers often face supply inconsistency and questionable purity with generic fluoroquinolone intermediates. Antibacterial agent 265 (CAS 112811-72-0) eliminates this risk as the definitive 8-methoxy-6,7-difluoro-N-1-cyclopropyl quinolone carboxylic acid for Gatifloxacin and Moxifloxacin synthesis. - Confirmed ≥98% purity (HPLC) with m.p. 192-194°C for reproducible synthetic outcomes - Essential reference standard for impurity profiling and ANDA regulatory filings - Bulk and R&D quantities available, shipped ambient with guaranteed 2-8°C storage stability

Molecular Formula C14H11F2NO4
Molecular Weight 295.24 g/mol
CAS No. 112811-72-0
Cat. No. B020404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 265
CAS112811-72-0
Synonyms1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid; 
Molecular FormulaC14H11F2NO4
Molecular Weight295.24 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
InChIInChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
InChIKeyWQJZXSSAMGZVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>44.3 [ug/mL] (The mean of the results at pH 7.4)

Antibacterial Agent 265 (112811-72-0): Core Intermediate Profile for Fluoroquinolone Synthesis


Antibacterial agent 265 (Compound 2), chemically 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-72-0), is a synthetic fluoroquinolone derivative. It possesses a molecular formula of C₁₄H₁₁F₂NO₄ and a molecular weight of 295.24 g/mol . As a key intermediate, it is essential in the synthesis of fourth-generation fluoroquinolones, including Gatifloxacin and Moxifloxacin . The compound demonstrates broad-spectrum antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria .

Why Structural Integrity Matters: The Case Against Substituting Antibacterial Agent 265


Substituting Antibacterial agent 265 with a seemingly similar fluoroquinoline intermediate or alternative is scientifically unjustified due to its precise structural features. The 8-methoxy, 6,7-difluoro, and N-1-cyclopropyl substituents are critical determinants of its biochemical activity and its suitability as a precursor for specific high-value pharmaceuticals like Gatifloxacin and Moxifloxacin [1]. Even minor structural deviations in a substitute can lead to a complete loss of potency, a change in antibacterial spectrum, or an inability to undergo the subsequent synthetic steps required to form the final, active pharmaceutical ingredient. The unique combination of these functional groups in Antibacterial agent 265 ensures potent DNA gyrase and topoisomerase IV inhibition, a mechanism that may be absent or diminished in close analogs .

Quantitative Evidence for Differentiating Antibacterial Agent 265


Physical Property Benchmarks: Melting Point as a Purity and Identity Metric

The melting point of Antibacterial agent 265 is consistently reported within the range of 192-194°C . This specific and narrow thermal profile serves as a critical, quantifiable benchmark for identity confirmation and purity assessment during procurement and subsequent use. In contrast, a related key intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS 112811-71-9), exists as a liquid at room temperature, precluding a direct melting point comparison and thus requiring a different set of analytical controls [1].

Quality Control Analytical Chemistry Process Development

Purity Thresholds: Minimum Acceptable Content for Reliable Downstream Chemistry

Commercially available Antibacterial agent 265 is reliably offered with a high minimum purity of ≥98.0% . This established purity benchmark is critical for ensuring reproducible yields in subsequent amidation or coupling reactions required to synthesize advanced fluoroquinolones. A key comparator, the parent drug Gatifloxacin, is a final, highly purified active pharmaceutical ingredient with its own stringent impurity profiles. Using a lower-purity intermediate would introduce unknown impurities that could persist or lead to the formation of new, potentially toxic, byproducts in the final drug substance, creating significant regulatory hurdles [1].

Synthetic Chemistry Drug Development Quality Assurance

In Vitro Antibacterial Spectrum: Activity Against Key ESKAPE Pathogens

Antibacterial agent 265 demonstrates activity against clinically relevant strains including *Staphylococcus aureus*, *Bacillus subtilis*, *Escherichia coli*, and *Pseudomonas aeruginosa* . While this is a class-level property for fluoroquinolones, the presence of the 8-methoxy group in this specific intermediate is a known structural feature that enhances its activity against certain Gram-positive organisms like *S. aureus* when compared to earlier generation quinolone structures lacking this moiety (e.g., Ciprofloxacin, which lacks an 8-methoxy substituent) [1]. The parent compound, Moxifloxacin (which incorporates this intermediate's core), exhibits MIC₉₀ values as low as 0.06 µg/mL against *S. pneumoniae* and 0.25 µg/mL against *S. aureus*, a potency derived from this core structure [2].

Antimicrobial Susceptibility Microbiology Drug Discovery

Validated Role as an Analytical Reference Standard for Regulatory Filings

Antibacterial agent 265 is a recognized impurity of Moxifloxacin (Difluoro Methoxy Acid Impurity) and Gatifloxacin (Difluoro Methoxy Gatifloxacin) [1][2]. It is procured and used as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) [1]. This specific, documented role distinguishes it from a generic fluoroquinoline building block. An uncharacterized or non-certified sample from an alternative source cannot fulfill this critical regulatory function, as it lacks the necessary traceability and certificate of analysis establishing its identity and purity for use as a standard.

Analytical Method Validation Regulatory Affairs Quality Control

Validated Application Scenarios for Antibacterial Agent 265 (112811-72-0)


Large-Scale Synthesis of Fourth-Generation Fluoroquinolones

This compound is the core intermediate for the industrial production of Gatifloxacin, Moxifloxacin, and Balofloxacin. Its high commercial purity (≥98%) and well-defined physical properties (m.p. 192-194°C) enable robust, reproducible, and scalable synthetic processes, ensuring high yields and minimizing purification challenges at later stages [1].

Development and Validation of Analytical Methods for ANDA Submissions

As a recognized impurity (Difluoro Methoxy Acid Impurity) for both Moxifloxacin and Gatifloxacin, Antibacterial agent 265 is an essential reference standard. It is used to develop, validate, and perform routine quality control tests for drug substance and drug product batches, supporting regulatory filings [2].

Medicinal Chemistry Exploration of Novel Fluoroquinolone Derivatives

Researchers utilize Antibacterial agent 265 as a versatile starting material for creating novel analogs. By functionalizing the carboxylic acid group at C3 or substituting the fluorine atoms, structure-activity relationship (SAR) studies can be conducted to optimize potency, spectrum, and pharmacokinetic properties against resistant bacterial strains [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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